molecular formula C5H9N5O B13175277 3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide

3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide

Cat. No.: B13175277
M. Wt: 155.16 g/mol
InChI Key: DPGAINDKHVZRPR-UHFFFAOYSA-N
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Description

3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide is a chemical compound with the molecular formula C7H13N5O and a molecular weight of 231.25 g/mol . As a derivative of 3-amino-1,2,4-triazole, it serves as a valuable building block in medicinal chemistry and scientific research for the synthesis of more complex molecules with potential biological activity . The 1,2,4-triazole core, particularly those substituted with an amino group, is a privileged scaffold in drug discovery, known for contributing to a wide spectrum of pharmacological properties. These properties include antimicrobial, antifungal, antiviral, and anticancer activities, making such compounds a focal point in the development of new therapeutic agents . Researchers utilize this compound and its analogs in the exploration of structure-activity relationships and annular prototropic tautomerism, which can be critical for understanding the compound's behavior and interaction with biological targets . It is strictly intended for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

3-(3-amino-1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C5H9N5O/c6-4(11)1-2-10-3-8-5(7)9-10/h3H,1-2H2,(H2,6,11)(H2,7,9)

InChI Key

DPGAINDKHVZRPR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCC(=O)N)N

Origin of Product

United States

Preparation Methods

Step 1: Preparation of N-Guanidinosuccinimide

  • Derived from succinic anhydride, this intermediate is synthesized via established methods involving succinic anhydride and guanidine derivatives.

Step 2: Nucleophilic Ring Opening with Amine

  • The cyclic imide (N-guanidinosuccinimide) undergoes nucleophilic attack by primary or secondary aliphatic amines (e.g., morpholine), resulting in ring opening.
  • Microwave irradiation accelerates this step, providing higher yields and shorter reaction times.

Step 3: Cyclocondensation and Ring Closure

  • The intermediate then undergoes intramolecular cyclization under microwave conditions, forming the 1,2,4-triazole ring.
  • This tandem process is optimized at specific temperatures and solvents, notably acetonitrile at 170°C for 25 minutes, yielding the target compound with high purity.

Reaction Optimization Data:

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 Ethanol 180 25 27
4 Acetonitrile 180 25 64
5 Acetonitrile 170 25 79

(Source:,)

Pathway B: Synthesis via N-Arylsuccinimides

Step 1: Synthesis of N-Arylsuccinimides

  • Derived from succinic anhydride and substituted anilines, these intermediates are prepared using methods adapted from established literature.
  • Challenges with ortho- and meta-substituted anilines led to alternative synthesis routes via N-arylsuccinamic acids.

Step 2: Microwave-Assisted Reaction with Aminoguanidine Hydrochloride

  • The N-arylsuccinimides react with aminoguanidine hydrochloride under microwave irradiation, facilitating ring opening and subsequent cyclization.
  • This approach is particularly effective for aromatic amines, which are less nucleophilic than aliphatic amines.

Step 3: Formation of Target Compound

  • The reaction proceeds smoothly, tolerating various substituents on the aromatic ring, with optimized conditions summarized below:
Substituent Solvent Temperature (°C) Time (min) Yield (%)
Various Acetonitrile 170 25 66–79

(Source:)

Research Outcomes and Data Tables

Yield Optimization

Research indicates that solvent choice and temperature critically influence yields. For example, acetonitrile at 170°C for 25 minutes consistently yields around 79% for aliphatic amines, while aromatic amines require different conditions.

Reaction Scope and Limitations

  • Aliphatic amines: High reactivity, efficient conversion.
  • Aromatic amines: Less nucleophilic, requiring alternative pathways or longer reaction times.
  • Substituent Effects: Electron-donating groups enhance nucleophilicity, improving yields; electron-withdrawing groups have the opposite effect.

Reaction Mechanisms

  • The nucleophilic attack on succinimide rings initiates ring opening.
  • Intramolecular cyclization under microwave irradiation facilitates rapid formation of the triazole ring.
  • Tautomerism in the resulting compounds was studied via NMR and X-ray crystallography, confirming the structural integrity of the synthesized molecules.

Chemical Reactions Analysis

3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group in the triazole ring can participate in substitution reactions with electrophiles, leading to the formation of substituted triazoles.

    Cyclization: The compound can undergo cyclization reactions to form triazole-fused heterocycles.

Mechanism of Action

The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity. The compound’s ability to inhibit kinases and demethylases makes it a valuable tool in studying cellular signaling pathways and epigenetic modifications.

Comparison with Similar Compounds

Positional Isomerism: 3-Amino vs. 5-Amino Triazoles

The positional isomerism of the amino group on the triazole ring significantly impacts synthesis and properties:

  • 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides (e.g., compounds 5j, 5l, 5o in ): Synthesized via microwave-assisted cyclocondensation of N-guanidinosuccinimide with amines, yielding 20 derivatives with 26–68% efficiency . Melting points: 179–269°C, indicating high crystallinity due to intermolecular hydrogen bonds .
  • 3-(3-Amino-1H-1,2,4-triazol-1-yl)propanamide: Limited synthetic data; related compounds (e.g., 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide from ) suggest alternative routes, such as nucleophilic substitution or coupling reactions . No reported melting points, but NMR data (e.g., ) show distinct chemical shifts (e.g., amino singlet at 5.98 ppm) due to electronic effects .
Functional Group Variations
  • Nitrotriazole Analogs (e.g., N-(3-(benzyloxy)phenyl)-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanamide): Electron-withdrawing nitro groups reduce basicity but enhance antiparasitic activity (e.g., antitrypanosomal IC₅₀ < 1 µM) .
  • Hydroxypropanamide Derivatives (e.g., N-hydroxy-2,2-dimethyl-3-(1H-1,2,4-triazol-1-yl)propanamide ):
    • Hydroxamic acid groups enable metal chelation, relevant for enzyme inhibition .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key NMR Shifts (δ, ppm) Reference
3-(5-Amino-triazol-3-yl)propanamide 179–269 Moderate in DMSO 2.71 (CH₂), 5.00–5.81 (NH₂)
3-(3-Nitro-triazol-1-yl)propanamide 119–209 Low in H₂O 8.66 (triazolic H), 9.30 (amide)
3-(3-Amino-triazol-1-yl)propanamide Not reported High in DMSO 5.98 (NH₂), 8.11 (propenone H)

Crystallographic and Tautomeric Analysis

  • 5-Amino-triazoles: X-ray studies confirm tautomerism between 1H and 2H forms, stabilized by N–H···O hydrogen bonds .
  • 3-Amino-triazoles: Limited crystallographic data, but amino groups likely participate in intramolecular H-bonds, affecting tautomeric preferences .

Biological Activity

3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide is a heterocyclic compound with significant potential in medicinal chemistry and biological research due to its unique structural features. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₇H₈N₄O and a molecular weight of approximately 168.16 g/mol. Its structure features a triazole ring substituted with an amino group and a propanamide moiety, which contributes to its biological activity.

This compound primarily acts as a competitive inhibitor of specific enzymes involved in metabolic pathways. Notably, it inhibits the enzyme catalase, leading to increased hydrogen peroxide levels within cells. This elevation induces oxidative stress, which can affect cellular signaling pathways and gene expression. Furthermore, it targets the yeast HIS3 protein (His3p), influencing metabolic processes related to histidine biosynthesis.

Enzyme Inhibition

The compound exhibits significant enzyme inhibition properties:

  • Catalase Activity : Inhibition of catalase leads to increased oxidative stress, impacting various cellular functions.
  • Histidine Biosynthesis : Acts as a competitive inhibitor for His3p, affecting amino acid metabolism.

Anticancer Activity

Research indicates that derivatives of 3-amino-1,2,4-triazole scaffolds exhibit promising anticancer activities. For instance:

  • In vitro studies demonstrated that compounds derived from this scaffold showed efficacy against various cancer cell lines using XTT assays. Notably, one study highlighted the dual anticancer activity of 5-aryl-3-phenylamino-1,2,4-triazole structures .
Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

Case Studies

  • Anticancer Evaluation : A study synthesized several compounds based on the triazole scaffold and evaluated their anticancer activity against a panel of cancer cell lines. The results indicated that certain substitutions on the triazole ring significantly enhanced biological activity .
  • Oxidative Stress Studies : The inhibition of catalase by this compound was linked to increased oxidative stress in cellular environments. This effect was utilized to study the implications of oxidative stress on various signaling pathways and gene expression profiles.

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